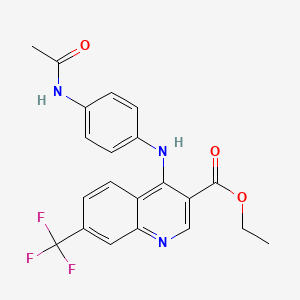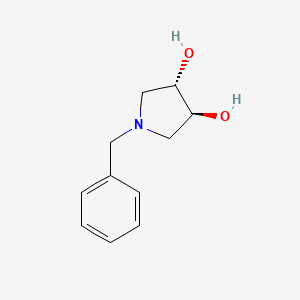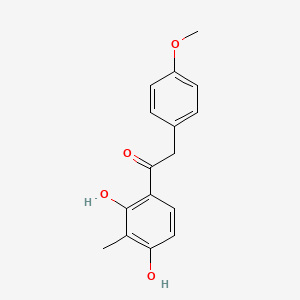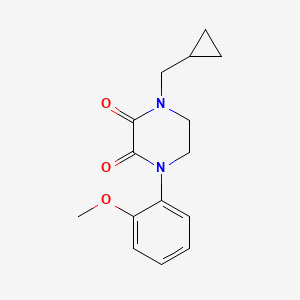
3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a methoxy group attached to a naphthalene ring, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring system is planar, and the pyrazole ring is also likely to be planar. The methoxy group and the carbohydrazide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the methoxy group, and the carbohydrazide group. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The methoxy group is a good leaving group and could be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and aromaticity would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Crystal Structure Analysis and Hirshfeld Surface Studies
The synthesis and crystal structure of analog compounds like 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been reported, providing insights into their crystal systems, unit cell parameters, and 3D network formations through hydrogen bonding interactions. These studies are crucial for understanding the molecular interactions and designing compounds with desired physical and chemical properties (Kumara et al., 2017).
Corrosion Inhibition Studies
Research on carbohydrazide-pyrazole compounds has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies focus on their adsorption behavior, inhibition efficiency, and protective layer formation on metal surfaces, utilizing both experimental and computational methods to understand their mechanism of action (Paul et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis of bioactive formylpyrazole analogs, including compounds similar to the query chemical, has been explored for their antimicrobial and antioxidant activities. These studies involve the evaluation of new compounds for their in vitro susceptibilities against various microbial strains and their ability to scavenge free radicals, contributing to the development of new antimicrobial and antioxidant agents (Gurunanjappa et al., 2017).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical (NLO) properties of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid. These studies combine experimental and theoretical analyses to explore the compounds' crystal packing, molecular orbital energies, and NLO activity, highlighting their potential in optical and photonic applications (Tamer et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(19-18-11)15(20)17-16/h2-8H,16H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRPQQJCMQDAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)



![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)

![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)




